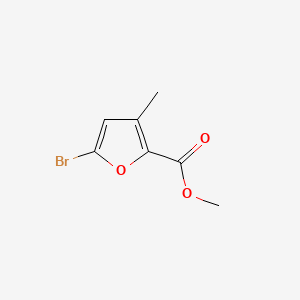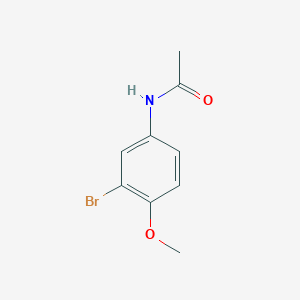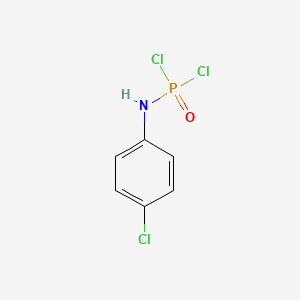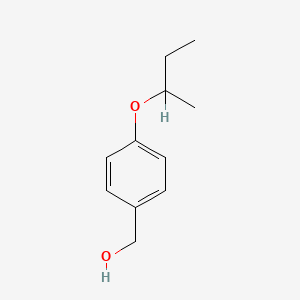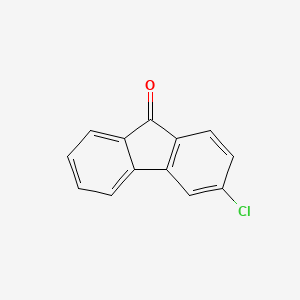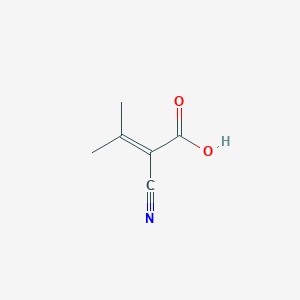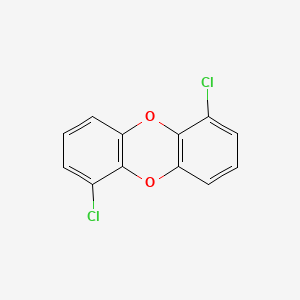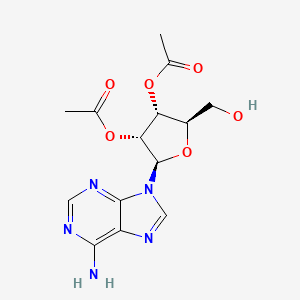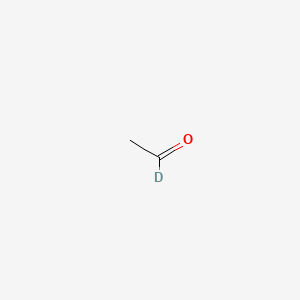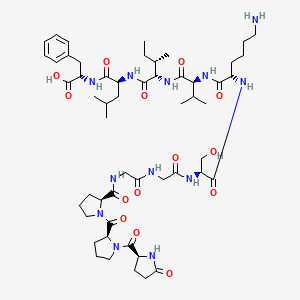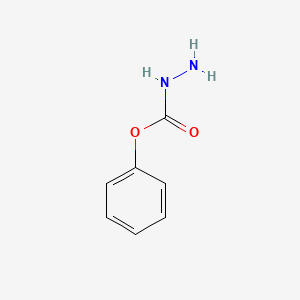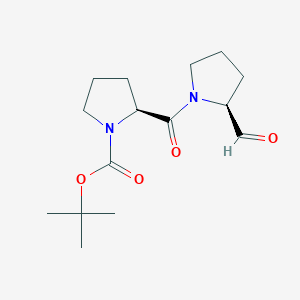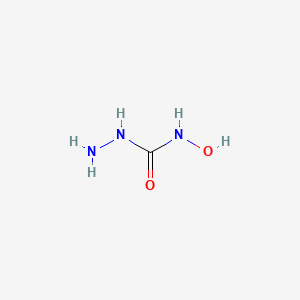
N-ヒドロキシ-1-ヒドラジンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-hydroxy-1-hydrazinecarboxamide is a versatile compound with significant importance in organic synthesis and drug discovery. It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
科学的研究の応用
N-hydroxy-1-hydrazinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in the development of drugs for treating cancer, inflammation, bacterial, and fungal infections.
Industry: It is utilized in the production of agrochemicals, such as insecticides, herbicides, and fungicides.
作用機序
Target of Action
N-Hydroxy-1-hydrazinecarboxamide (NHH) is a versatile compound that plays a significant role in the fields of organic synthesis and drug discovery . It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
Mode of Action
This property allows NHH to interact with its targets and induce changes that lead to the production of various bioactive compounds .
Biochemical Pathways
NHH affects multiple biochemical pathways due to its versatility in synthesizing bioactive compounds . It has been employed in the synthesis of various drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents . Moreover, it plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides . The exact biochemical pathways affected by NHH and their downstream effects are subject to the specific derivatives synthesized.
Pharmacokinetics
It has demonstrated the ability to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs This suggests that NHH may have favorable pharmacokinetic properties that enhance its bioavailability
Result of Action
Animal studies have indicated that NHH exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways . These results suggest that NHH has a broad range of molecular and cellular effects, which are likely dependent on the specific bioactive compounds synthesized from NHH.
生化学分析
Biochemical Properties
N-Hydroxy-1-hydrazinecarboxamide plays a pivotal role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs . The compound is believed to act as a proton donor, facilitating the synthesis of a diverse range of bioactive compounds .
Cellular Effects
N-Hydroxy-1-hydrazinecarboxamide exhibits significant effects on various types of cells and cellular processes. It has been observed to inhibit cancer cell growth, reduce inflammation, and enhance the production of specific proteins involved in cell signaling pathways . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Hydroxy-1-hydrazinecarboxamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a proton donor plays a crucial role in its mechanism of action, facilitating the synthesis of bioactive compounds . Additionally, it has been shown to enhance the production of specific proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-1-hydrazinecarboxamide change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound maintains its efficacy over time, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-Hydroxy-1-hydrazinecarboxamide vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .
Metabolic Pathways
N-Hydroxy-1-hydrazinecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels . The compound’s role as a proton donor is particularly important in these pathways, facilitating the synthesis of bioactive compounds .
Transport and Distribution
Within cells and tissues, N-Hydroxy-1-hydrazinecarboxamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of N-Hydroxy-1-hydrazinecarboxamide affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of N-hydroxy-1-hydrazinecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The reaction is often conducted in large reactors with precise temperature and pH control to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-hydroxy-1-hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various bioactive compounds, such as anti-cancer, anti-inflammatory, antibacterial, and antifungal agents. These products are of significant interest in medicinal chemistry and drug discovery .
類似化合物との比較
Similar Compounds
Similar compounds to N-hydroxy-1-hydrazinecarboxamide include:
- Hydrazinecarboxamide
- Hydroxylamine
- Semicarbazide
Comparison
Compared to these similar compounds, N-hydroxy-1-hydrazinecarboxamide is unique due to its versatility in synthesizing a wide array of bioactive compounds. Its ability to act as a proton donor and its inhibitory effects on cancer cell growth and inflammation make it a valuable compound in medicinal chemistry and drug discovery .
特性
CAS番号 |
21520-79-6 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
ethyl 4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |
InChIキー |
OWRUVBQJRQRQPM-UHFFFAOYSA-N |
SMILES |
C(=O)(NN)NO |
正規SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |
Key on ui other cas no. |
21520-79-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


